molecular formula C5H10N2S B15274110 (But-3-EN-2-YL)thiourea

(But-3-EN-2-YL)thiourea

Cat. No.: B15274110
M. Wt: 130.21 g/mol
InChI Key: LGMRVWUVGVXDAF-UHFFFAOYSA-N
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Description

(But-3-EN-2-YL)thiourea is an organosulfur compound that belongs to the thiourea family Thiourea compounds are characterized by the presence of a sulfur atom replacing the oxygen atom in the urea structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (But-3-EN-2-YL)thiourea can be achieved through several methods. One common approach involves the reaction of but-3-en-2-amine with thiocarbamoyl chloride under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(But-3-EN-2-YL)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfinyl and sulfonyl derivatives.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the butenyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfinyl and sulfonyl derivatives, thiol and amine derivatives, and various substituted thiourea compounds.

Scientific Research Applications

Chemistry

In chemistry, (But-3-EN-2-YL)thiourea is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological research due to its potential bioactivity. Studies have indicated that thiourea derivatives can exhibit antibacterial, antioxidant, and anticancer properties .

Medicine

In medicine, this compound and its derivatives are being explored for their therapeutic potential. Research has focused on their use as anticancer agents, with some derivatives showing selective activity against certain cancer cell lines .

Industry

Industrially, this compound is used in the production of polymers, dyes, and other materials. Its ability to form stable complexes with metals makes it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of (But-3-EN-2-YL)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiourea: The parent compound with a simpler structure.

    Phenylthiourea: A derivative with a phenyl group attached to the thiourea moiety.

    N,N’-Diethylthiourea: A derivative with two ethyl groups attached to the nitrogen atoms.

Uniqueness

(But-3-EN-2-YL)thiourea is unique due to the presence of the butenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

but-3-en-2-ylthiourea

InChI

InChI=1S/C5H10N2S/c1-3-4(2)7-5(6)8/h3-4H,1H2,2H3,(H3,6,7,8)

InChI Key

LGMRVWUVGVXDAF-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)NC(=S)N

Origin of Product

United States

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